The Analytical Chemist's Guide to Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide (FDLA)
The Analytical Chemist's Guide to Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide (FDLA)
This technical guide provides a comprehensive overview of Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide, a critical reagent in chiral chemistry and analytical separations. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, its primary applications, and a detailed, field-proven protocol for its use in the enantiomeric separation of amino acids via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Executive Summary: Beyond a Simple Reagent
Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide, often referred to as a derivative of Marfey's reagent, is a synthetic compound belonging to the class of dinitrophenyl derivatives.[1] Its significance in the scientific community stems from its role as a chiral derivatizing agent. The unique structure, featuring a fluorinated aromatic ring and an amide functional group linked to a D-leucine moiety, imparts high reactivity and selectivity.[1][2] This makes it an invaluable tool for the stereospecific analysis of chiral molecules, particularly amino acids. Its application extends to various fields, including medicinal chemistry, biochemistry, and pharmaceutical development, where understanding the stereochemistry of molecules is paramount for determining efficacy and safety.[1][2]
This guide will focus on its most prominent application: the derivatization of amino acid enantiomers for their subsequent separation and quantification by LC-MS/MS. We will explore the underlying chemical principles that make this reagent effective and provide a detailed, step-by-step protocol that ensures reproducible and reliable results.
Core Compound Properties
A thorough understanding of the physicochemical properties of Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide is essential for its proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 178065-30-0 | [1][3][4] |
| Molecular Formula | C₁₂H₁₅FN₄O₅ | [2][4] |
| Molecular Weight | 314.27 g/mol | [2][4][5] |
| Appearance | Pale yellow to orange solid/crystalline powder | [2][3] |
| Purity | Typically ≥98% (HPLC) | [2][3] |
| Melting Point | 168 - 172 °C | [2] |
| Solubility | Slightly soluble in Acetone | [6] |
| Storage Conditions | 2 - 8 °C | [2] |
| Synonyms | Nα-(2,4-Dinitro-5-fluorophenyl)-D-leucinamide, N2-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | [1][4] |
Principle of Chiral Derivatization and Separation
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Direct separation, therefore, requires specialized and often expensive chiral stationary phases in chromatography. Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide circumvents this by employing an indirect separation method.
The core principle lies in the reaction of the chiral reagent (in this case, the D-enantiomer) with the chiral analyte (a mixture of D- and L-amino acids). This reaction forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral reversed-phase chromatography.
The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of the amino acid attacks the electron-deficient fluorinated phenyl ring of the reagent, displacing the fluorine atom.
Caption: Formation of diastereomers from enantiomers.
These newly formed diastereomers can then be readily separated and quantified using standard analytical techniques like HPLC or LC-MS/MS.
In-Depth Application: Enantiomeric Analysis of Amino Acids by LC-MS/MS
This section provides a detailed protocol for the derivatization and subsequent analysis of amino acid enantiomers in biological samples, adapted from established methodologies.
Rationale for Method Selection
The use of Nα-(5-Fluoro-2,4-dinitrophenyl)-leucinamide (FDLA) offers several advantages over the classic Marfey's reagent (FDAA). The leucinamide moiety in FDLA has been shown to provide higher sensitivity and better separation for the derivatized amino acids.[7] Coupling this derivatization with LC-MS/MS provides a highly sensitive and selective method for the quantification of amino acid enantiomers, even in complex biological matrices.[7]
Experimental Workflow
Caption: Workflow for amino acid enantiomer analysis.
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
For biological tissues, homogenize the sample in a suitable buffer and deproteinize, for example, by adding methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the amino acids.
-
Dry the supernatant under vacuum.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a reaction buffer (e.g., 1 M sodium bicarbonate).
-
Add a solution of Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide in a suitable solvent (e.g., acetone).
-
Incubate the reaction mixture at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour).
-
Quench the reaction by adding an acid (e.g., 2 M HCl).
-
-
Sample Clean-up:
-
Dilute the reaction mixture with the initial mobile phase of the LC system.
-
Filter the sample through a 0.22 µm filter to remove any particulates before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A standard reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is employed to separate the diastereomers.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific amino acid derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each derivatized amino acid.
-
Applications in Research and Development
The ability to accurately quantify amino acid enantiomers has significant implications across various research areas:
-
Pharmaceutical Development: As a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.[2]
-
Neuroscience: D-serine and D-aspartate are known to be involved in neurotransmission. This method allows for the precise measurement of these and other D-amino acids in brain tissue to study their roles in neurological function and disease.[7]
-
Biomarker Discovery: Altered levels of D-amino acids have been linked to various diseases, including kidney disease and neurological disorders. This analytical method provides a robust tool for identifying and validating potential biomarkers.
-
Food Science: To determine the authenticity and quality of food products, as the presence of D-amino acids can indicate microbial contamination or specific processing conditions.
-
Astrobiology: In the analysis of extraterrestrial samples for the presence of amino acids and their enantiomeric excess, which could be an indicator of prebiotic chemistry.
-
Protease Inhibition: This compound has been shown to inhibit the activity of proteases and has been investigated for its potential in inhibiting leukemia cells.[5]
Conclusion: An Essential Tool for Chiral Analysis
Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide is a powerful and versatile reagent for the chiral separation and quantification of amino acids and other primary amine-containing compounds. Its ability to form diastereomers that are easily separable by standard reversed-phase chromatography makes it a more accessible alternative to direct chiral separation methods. The high sensitivity and selectivity of the LC-MS/MS method described in this guide provide researchers with a reliable tool to investigate the roles of chiral molecules in a wide range of biological and chemical systems. As our understanding of the importance of stereochemistry in biological processes continues to grow, the utility of this and similar derivatization reagents will undoubtedly expand.
References
-
Miyoshi, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(2), 438. Retrieved from [Link]
Sources
- 1. Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | 178065-30-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. shimadzu.com [shimadzu.com]
